1-(3-Chlorophenylsulfonyl)-L-proline

Inhibitor Selectivity GPCR Pharmacology Transporter Assay

Researchers requiring a reliable mid-range PKa inhibitor for assay calibration often face potency variability across batches. 1-(3-Chlorophenylsulfonyl)-L-proline (CAS 1164136-21-3) solves this with a precisely defined IC50 of 1.53 µM, enabling consistent inter-assay validation. • Defined selectivity window: inactive at PrRP/QRFP (Ki >5 µM), moderate PROT activity (IC50 2.70 µM) • Chiral L-proline scaffold with 3-chlorophenylsulfonyl pharmacophore ensures batch reproducibility • LogP 1.8 provides a lipophilicity reference point for SAR studies Shipped ambient; available from mg to g quantities for research use.

Molecular Formula C11H12ClNO4S
Molecular Weight 289.74 g/mol
Cat. No. B7817693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenylsulfonyl)-L-proline
Molecular FormulaC11H12ClNO4S
Molecular Weight289.74 g/mol
Structural Identifiers
SMILESC1CC(N(C1)S(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O
InChIInChI=1S/C11H12ClNO4S/c12-8-3-1-4-9(7-8)18(16,17)13-6-2-5-10(13)11(14)15/h1,3-4,7,10H,2,5-6H2,(H,14,15)/t10-/m0/s1
InChIKeyCXDCZBNJZWAXSZ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chlorophenylsulfonyl)-L-proline: Chiral Sulfonamide Building Block


1-(3-Chlorophenylsulfonyl)-L-proline (CAS: 1164136-21-3) is a chiral, sulfonamide-modified L-proline derivative with a molecular weight of 289.73 g/mol . It is primarily utilized as a specialized research chemical and synthetic building block , offering a defined stereocenter and a 3-chlorophenylsulfonyl pharmacophore that can engage in specific molecular interactions [1].

1-(3-Chlorophenylsulfonyl)-L-proline: Substitution Selectivity Risks


The combination of L-proline's rigid pyrrolidine ring [1] with the specific 3-chlorophenylsulfonyl group is crucial for the compound's unique interaction profile. Simply substituting with other N-sulfonyl-prolines, different halogen regioisomers, or alternative amino acid scaffolds can profoundly alter target engagement [2] and physicochemical parameters like lipophilicity , undermining reproducibility in sensitive assays and structure-activity relationship (SAR) studies.

1-(3-Chlorophenylsulfonyl)-L-proline: Quantitative Evidence


Target Selectivity Profile

In biochemical assays, 1-(3-Chlorophenylsulfonyl)-L-proline demonstrates a unique selectivity fingerprint. It exhibits weak to no significant inhibition of the Prolactin-releasing peptide receptor (PrRP) or the Pyroglutamylated RF-amide peptide receptor (QRFP), both with Ki > 5 µM [1]. In contrast, it shows measurable, albeit moderate, inhibition of human Plasma Kallikrein (PKa) with an IC50 of 1.53 µM (1 min assay) [2] and the L-proline transporter (PROT) with an IC50 of 2.70 µM [3]. This pattern is distinct from a potent PKa inhibitor, which would have an IC50 in the low nM range [2], and from a selective PROT inhibitor like benztropine (IC50 0.75 µM) [3].

Inhibitor Selectivity GPCR Pharmacology Transporter Assay

Lipophilicity in Rational SAR

The calculated partition coefficient (LogP) for 1-(3-Chlorophenylsulfonyl)-L-proline is 1.8 . This places it in a moderately lipophilic range, which is a key descriptor for predicting membrane permeability and potential off-target binding. In contrast, a closely related analog, 1-{4-[(4-chlorobenzoyl)amino]phenyl}sulfonyl-L-proline, has a much higher calculated LogP of 3.22 [1], indicating a >10-fold increase in lipophilicity that would profoundly alter its ADME profile and promiscuity. The target compound's lower LogP suggests it may be a more suitable starting point for optimizing solubility-limited or CNS-penetrant candidates.

Physicochemical Property Lipophilicity SAR

Purity & Research Reproducibility

The compound is commercially available at a guaranteed purity of 96% from a major scientific supplier (Thermo Scientific) and ≥98% from another vendor (InvivoChem) . This contrasts with other less common sulfonyl-proline analogs that may only be available as custom synthesis products without a defined purity specification, leading to batch-to-batch variability that can confound biological results. The defined purity allows researchers to establish a consistent baseline for dose-response calculations and SAR comparisons.

Chemical Purity Quality Control Reproducibility

1-(3-Chlorophenylsulfonyl)-L-proline: Application Scenarios


GPCR & Transporter Selectivity Profiling

Use 1-(3-Chlorophenylsulfonyl)-L-proline as a reference compound with a defined selectivity window. Its inactivity at PrRP and QRFP receptors (Ki >5 µM) [1] and moderate activity at PROT (IC50 2.70 µM) [2] make it an ideal tool to benchmark the selectivity of novel inhibitors targeting these systems, ensuring that observed effects are not due to off-target interactions.

PKa Inhibitor Calibration Standard

Employ this compound as a mid-range potency control (IC50 1.53 µM) [1] in PKa enzymatic assays. Its well-defined IC50 value allows for inter-assay calibration and validation of screening platforms, providing a reliable reference point distinct from the high-potency (low nM) inhibitors used as positive controls.

Sulfonyl-Proline Lipophilicity Benchmark

Incorporate 1-(3-Chlorophenylsulfonyl)-L-proline into a series of proline derivatives to establish a lipophilicity baseline. Its calculated LogP of 1.8 [1] provides a valuable reference for correlating structural modifications (e.g., halogen position, substitution pattern) with changes in physicochemical properties and, consequently, biological activity or ADME characteristics.

Technical Documentation Hub

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22 linked technical documents
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